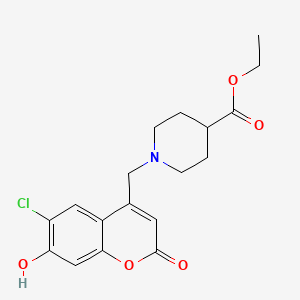
ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound also contains a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the chromen-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in disease pathways, such as kinases and proteases.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Coumarin Derivatives: Similar to other coumarin derivatives, this compound exhibits a wide range of biological activities.
Piperidine Derivatives: Similar to other piperidine derivatives, this compound has potential therapeutic applications in various diseases.
Chlorinated Compounds: The presence of the chlorine atom enhances its biological activity and stability compared to non-chlorinated analogs.
List of Similar Compounds
Eigenschaften
IUPAC Name |
ethyl 1-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-2-24-18(23)11-3-5-20(6-4-11)10-12-7-17(22)25-16-9-15(21)14(19)8-13(12)16/h7-9,11,21H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACYDQNEPEXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic Acid](/img/structure/B7783797.png)
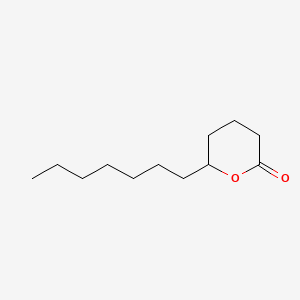
![3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B7783810.png)
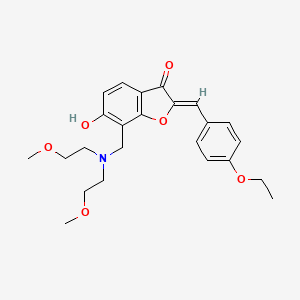
![3-Hydroxybicyclo[2.2.1]hept-2-yl acetate](/img/structure/B7783822.png)
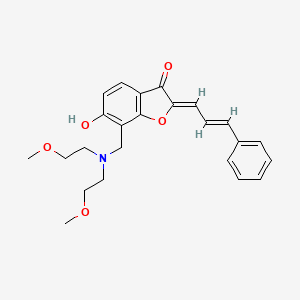
![methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate](/img/structure/B7783829.png)
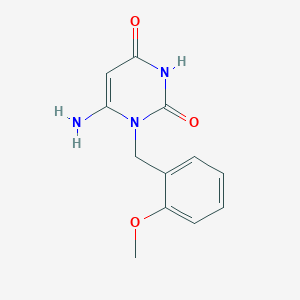
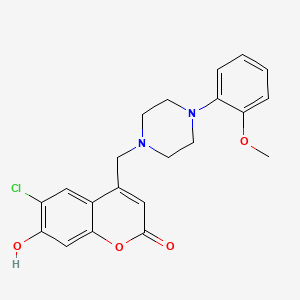
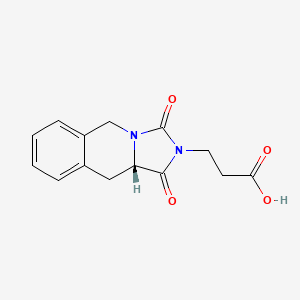
![methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B7783869.png)
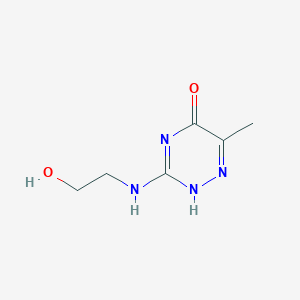
![1-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B7783889.png)
